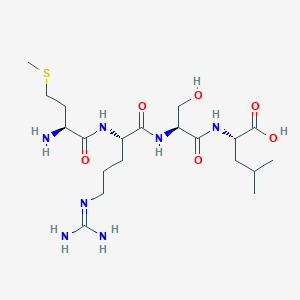
3-Pyrrolidinol, 1,2-dimethyl-3-(2-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyrrolidinol, 1,2-dimethyl-3-(2-naphthalenyl)- is a heterocyclic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing rings that are known for their diverse biological activities and applications in medicinal chemistry
準備方法
The synthesis of 3-Pyrrolidinol, 1,2-dimethyl-3-(2-naphthalenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthylamine with 1,2-dimethylpyrrolidine in the presence of a suitable catalyst . The reaction conditions typically include a temperature range of 80-100°C and a reaction time of 12-24 hours. Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce production time .
化学反応の分析
3-Pyrrolidinol, 1,2-dimethyl-3-(2-naphthalenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . Major products formed from these reactions include naphthyl-substituted pyrrolidines and their corresponding oxidized or reduced forms .
科学的研究の応用
This compound has been extensively studied for its applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown potential as an antimicrobial and anticancer agent . In medicine, it is being investigated for its potential use in the treatment of neurological disorders due to its ability to modulate neurotransmitter activity . Additionally, it has applications in the industry as a precursor for the synthesis of dyes and pigments .
作用機序
The mechanism of action of 3-Pyrrolidinol, 1,2-dimethyl-3-(2-naphthalenyl)- involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the central nervous system, modulating the release of neurotransmitters such as dopamine and serotonin . This modulation can lead to various physiological effects, including improved mood and cognitive function . The compound also exhibits antioxidant properties, which contribute to its potential therapeutic effects .
類似化合物との比較
When compared to other similar compounds, 3-Pyrrolidinol, 1,2-dimethyl-3-(2-naphthalenyl)- stands out due to its unique structural features and diverse applications. Similar compounds include 1,2-dimethyl-3-pyrrolidinol and 3-Pyrrolidinol, 3-(6-hydroxy-2-naphthalenyl)-1,2-dimethyl-. While these compounds share some structural similarities, 3-Pyrrolidinol, 1,2-dimethyl-3-(2-naphthalenyl)- has shown superior biological activity and a broader range of applications.
特性
CAS番号 |
667434-07-3 |
|---|---|
分子式 |
C16H19NO |
分子量 |
241.33 g/mol |
IUPAC名 |
1,2-dimethyl-3-naphthalen-2-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C16H19NO/c1-12-16(18,9-10-17(12)2)15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11-12,18H,9-10H2,1-2H3 |
InChIキー |
DAWVVAMVXREBJY-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCN1C)(C2=CC3=CC=CC=C3C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


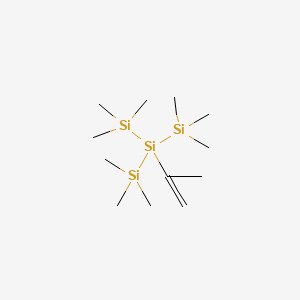
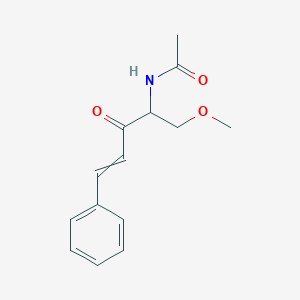
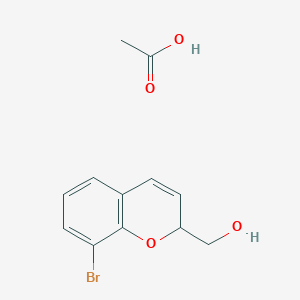
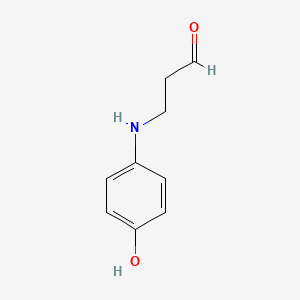
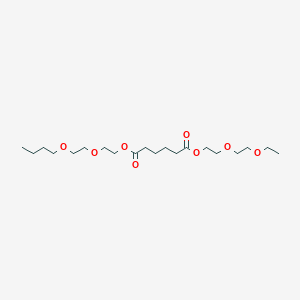
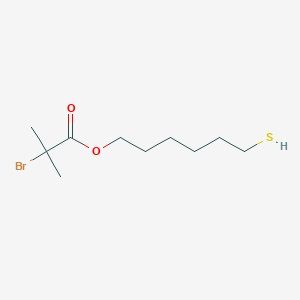
![Benzene, [(1-azido-2-propynyl)sulfonyl]-](/img/structure/B12525724.png)
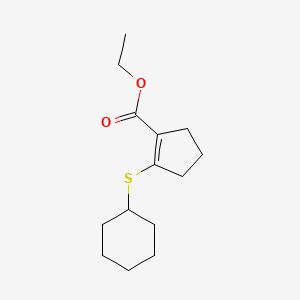

![6-(6,7-dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B12525748.png)
![3-[(Anthracen-9-YL)methoxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B12525756.png)
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B12525759.png)

